molecular formula C8H5NO2S B3146526 Thieno[2,3-c]pyridine-5-carboxylic acid CAS No. 60249-08-3

Thieno[2,3-c]pyridine-5-carboxylic acid

Cat. No.: B3146526
CAS No.: 60249-08-3
M. Wt: 179.2 g/mol
InChI Key: RIIAHEIBOHZBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c]pyridine-5-carboxylic acid is a bicyclic heteroaromatic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused ring system comprising a thiophene ring and a pyridine ring, making it a versatile scaffold for drug discovery and development. The presence of both sulfur and nitrogen atoms in its structure allows for unique interactions with biological targets, enhancing its potential as a pharmacophore.

Scientific Research Applications

Thieno[2,3-c]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Thieno[2,3-c]pyridine-5-carboxylic acid is a heteroaromatic compound that has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase protein that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

Mode of Action

The thieno[2,3-c]pyridine scaffold interacts with the hinge region of the kinase protein. The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group . This interaction is crucial for the compound’s inhibitory activity against GRK2. The compound’s mode of action is further characterized by the formation of a loose hydrogen bond with a backbone carbonyl group .

Future Directions

While the future directions for thieno[2,3-c]pyridine-5-carboxylic acid are not explicitly mentioned in the retrieved sources, the compound’s potential use as a kinase inhibitor suggests that it could be a starting point for future drug discovery programs .

Biochemical Analysis

Biochemical Properties

Thieno[2,3-c]pyridine-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This phosphorylation process is crucial for regulating various cellular activities. This compound interacts with the ATP-binding pocket of kinases, inhibiting their activity. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-c]pyridine scaffold .

Cellular Effects

This compound influences various cellular processes by modulating kinase activity. It affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in cell function. For example, it can inhibit the activity of GRK2 kinase, which plays a role in regulating G protein-coupled receptor signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding pocket of kinases. The nitrogen atom in the thieno[2,3-c]pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone amide NH-group of the kinase. Additionally, the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group. These interactions stabilize the binding of this compound to the kinase, inhibiting its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of kinase activity, affecting cellular processes such as proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including adverse impacts on liver and kidney function. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of kinase activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting kinases that regulate metabolic processes. For example, the inhibition of GRK2 kinase by this compound can alter glucose metabolism and lipid homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For instance, this compound may be transported into cells via specific transporters and bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of this compound can influence its activity and function, as it may interact with different biomolecules in various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-c]pyridine-5-carboxylic acid typically involves the construction of the thiophene ring followed by the formation of the pyridine ring. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives. Another approach involves the reduction of 2-nitrothiophenes to form esters of the target acids. Additionally, the inverse electron-demand Diels–Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate has been employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow chemistry and automated synthesis platforms to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-c]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized to enhance their biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-c]pyridine-5-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which allows for diverse chemical modifications and interactions with biological targets. This uniqueness enhances its potential as a versatile scaffold in medicinal chemistry and drug discovery.

Properties

IUPAC Name

thieno[2,3-c]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-5-1-2-12-7(5)4-9-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIAHEIBOHZBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(C=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An initially homogeneous solution of 10 g (0.044 mole) of the nitroso derivative obtained in Example 1, 20 cc ethanol and 60 cc aqueous 20% sodium hydroxide is refluxed for 2 hours. After cooling and addition of ethanol, the resulting precipitate is filtered off, washed with ethanol and then with ether, after which it is dried. The resulting sodium salt (M.p.=260° C.; 4.7 g; 60%) is treated with 23 cc (1 equivalent) N hydrochloric acid. The material is found to dissolve at first and then to reprecipitate. It is directly recrystallized after addition of 27 cc water, to give 2.5 g (32%) pink crystals, M.p.=246° C.
Name
nitroso
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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